3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoicacid
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Overview
Description
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is an organic compound that features a bromopyridine moiety and two fluorine atoms attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and a fluorinated propanoic acid derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog that lacks the fluorinated propanoic acid moiety.
3,3-Difluoropropanoic Acid: Another related compound that does not contain the bromopyridine group.
N-(Pyridin-2-yl)amides: Compounds that share the pyridine ring but have different functional groups attached.
Uniqueness
3-(3-Bromopyridin-2-yl)-3,3-difluoropropanoic acid is unique due to the combination of the bromopyridine and difluoropropanoic acid moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
2228794-45-2 |
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Molecular Formula |
C8H6BrF2NO2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
3-(3-bromopyridin-2-yl)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C8H6BrF2NO2/c9-5-2-1-3-12-7(5)8(10,11)4-6(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
BHPKNJQINCXGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(CC(=O)O)(F)F)Br |
Origin of Product |
United States |
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